molecular formula C21H22FN5O3S B11425887 N-{[4-Ethyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide

N-{[4-Ethyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide

Cat. No.: B11425887
M. Wt: 443.5 g/mol
InChI Key: CFTXZFOFTFYAFB-UHFFFAOYSA-N
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Description

N-{[4-Ethyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide is a complex organic compound featuring a triazole ring, a fluorophenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-Ethyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Introduction of the Fluorophenyl Group: This step involves the reaction of the triazole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxybenzamide Moiety: The final step includes the coupling of the intermediate with 4-methoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-Ethyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide can undergo various chemical reactions:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-{[4-Ethyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-Ethyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-Ethyl-5-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide
  • N-{[4-Ethyl-5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide

Uniqueness

N-{[4-Ethyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its chloro- and bromo- counterparts. The fluorine atom can enhance the compound’s ability to interact with biological targets and improve its metabolic stability.

Properties

Molecular Formula

C21H22FN5O3S

Molecular Weight

443.5 g/mol

IUPAC Name

N-[[4-ethyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

InChI

InChI=1S/C21H22FN5O3S/c1-3-27-18(12-23-20(29)14-4-10-17(30-2)11-5-14)25-26-21(27)31-13-19(28)24-16-8-6-15(22)7-9-16/h4-11H,3,12-13H2,1-2H3,(H,23,29)(H,24,28)

InChI Key

CFTXZFOFTFYAFB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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